molecular formula C13H12FN5O B2381267 7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 694517-61-8

7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2381267
CAS RN: 694517-61-8
M. Wt: 273.271
InChI Key: ZRQCOYHXZBDEQV-UHFFFAOYSA-N
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Description

The compound “7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of triazolopyrimidines has been explored in various studies . The TP heterocycle has found numerous applications in medicinal chemistry . A copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular formula of the compound is C13H12FN5O . The structure of the TP scaffold is relatively simple and versatile . The ring system of TPs is isoelectronic with that of purines .


Chemical Reactions Analysis

The TP heterocycle has been used in different areas of drug design . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.27 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Antitumor and Antileukemia Activity

Pyrazolo [3,4-d]pyrimidine derivatives, including our compound of interest, have demonstrated antitumor and antileukemia properties . Researchers have investigated their effects on cancer cells, and these compounds show promise as potential therapeutic agents.

Adenosine Receptor Modulation

Pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . These receptors play crucial roles in various physiological processes, including inflammation, immune response, and neurotransmission. Modulating adenosine receptors could have implications for treating conditions such as neurodegenerative diseases and cancer.

Agrobactericides

Recent studies have explored the potential of 1,2,4-triazolo [1,5-a]pyrimidine-containing quinazolin-4-one derivatives as agrobactericides . These compounds could serve as lead structures for developing more efficient agrochemicals to protect crops from pathogens.

Novel Heterocyclic Ring System

The synthesis of pyrimidotriazolobenzodiazepine, a novel heterocyclic ring system, has been achieved using microwave irradiation . Investigating its properties and potential applications could yield valuable insights.

CB2 Cannabinoid Agonists

Some pyrazolo [1,2,4]triazolo [1,5-a]pyrimidine derivatives exhibit CB2 cannabinoid agonist activity . These compounds could be relevant in the context of pain management, inflammation, and neurological disorders.

Antimicrobial Properties

While specific data on our compound’s antimicrobial activity are not readily available, related pyrazole derivatives have shown promise against various pathogens . Further research could explore its potential as an antimicrobial agent.

Safety and Hazards

The compound has been found to be non-toxic to mammalian cells . A new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and ecofriendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives .

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry . The substantial expenses for developing and producing biologically privileged drugs are expected to create opportunities for producing hybrid molecule-based drugs . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name

7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7-10(12(15)20)11(8-3-2-4-9(14)5-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQCOYHXZBDEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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